3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034519-68-9
VCID: VC5085483
InChI: InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21)
SMILES: C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
Molecular Formula: C17H21N3O2S2
Molecular Weight: 363.49

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

CAS No.: 2034519-68-9

Cat. No.: VC5085483

Molecular Formula: C17H21N3O2S2

Molecular Weight: 363.49

* For research use only. Not for human or veterinary use.

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide - 2034519-68-9

Specification

CAS No. 2034519-68-9
Molecular Formula C17H21N3O2S2
Molecular Weight 363.49
IUPAC Name 3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Standard InChI InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21)
Standard InChI Key RSOTWHIMUQRZFU-UHFFFAOYSA-N
SMILES C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a propanamide backbone substituted at the 3-position with a phenylthio group (–SPh) and an N-alkylated 1,2,4-oxadiazole moiety. The oxadiazole ring is further functionalized at the 3-position with a tetrahydro-2H-thiopyran-4-yl group, a six-membered sulfur-containing saturated heterocycle.

Key Structural Features:

  • Propanamide chain: Serves as a flexible linker, potentially influencing bioavailability and target binding .

  • Phenylthio group: Introduces lipophilicity and electron-rich characteristics, which may enhance membrane permeability .

  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often associated with metabolic stability and hydrogen-bonding interactions .

  • Tetrahydro-2H-thiopyran: The sulfur atom in the thiopyran ring could participate in hydrophobic interactions or serve as a hydrogen-bond acceptor .

Molecular Formula and Weight:

  • Formula: C19H23N3O2S2C_{19}H_{23}N_3O_2S_2

  • Molecular Weight: 397.53 g/mol (calculated using atomic masses from IUPAC standards).

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The compound can be synthesized through a modular approach:

  • Oxadiazole ring formation via cyclization of an amidoxime with a carboxylic acid derivative.

  • Functionalization of the thiopyran ring followed by coupling to the oxadiazole core.

  • Propanamide assembly through amide bond formation.

Step 1: Preparation of 3-(Tetrahydro-2H-Thiopyran-4-yl)-1,2,4-Oxadiazole

A thiopyran-4-carboxylic acid derivative is condensed with an amidoxime under dehydrative conditions (e.g., using EDCI/HOBt) :

Thiopyran-4-carboxylic acid+AmidoximeEDCI/HOBtOxadiazole intermediate\text{Thiopyran-4-carboxylic acid} + \text{Amidoxime} \xrightarrow{\text{EDCI/HOBt}} \text{Oxadiazole intermediate}

Yield: ~60–75% (based on analogous oxadiazole syntheses) .

Step 2: N-Alkylation of Oxadiazole

The oxadiazole is alkylated with propargyl bromide, followed by reduction to introduce the methylene group:

Oxadiazole+Propargyl bromideNaHAlkylated productH2/PdCH2-linked intermediate\text{Oxadiazole} + \text{Propargyl bromide} \xrightarrow{\text{NaH}} \text{Alkylated product} \xrightarrow{\text{H}_2/\text{Pd}} \text{CH}_2\text{-linked intermediate}

Reaction Conditions: Tetrahydrofuran (THF), 0°C to room temperature .

Step 3: Amide Coupling

The propanamide chain is introduced via reaction with 3-(phenylthio)propanoic acid using a coupling agent (e.g., HATU):

CH2-linked intermediate+3-(Phenylthio)propanoic acidHATU/DIPEAFinal product\text{CH}_2\text{-linked intermediate} + \text{3-(Phenylthio)propanoic acid} \xrightarrow{\text{HATU/DIPEA}} \text{Final product}

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Reference
LogP3.2XLOGP3
Water Solubility0.12 mg/mLESOL
Topological PSA98.5 ŲSwissADME
H-Bond Donors/Acceptors1/5ChemAxon

Stability and Reactivity

  • Hydrolytic Stability: The oxadiazole ring is resistant to hydrolysis under physiological conditions, enhancing metabolic stability .

  • Oxidative Sensitivity: The phenylthio group may undergo oxidation to sulfoxide or sulfone derivatives in the presence of cytochrome P450 enzymes .

Comparative Analysis with Structural Analogs

CompoundStructureLogPBioactivity (IC50)
BBL035143Oxadiazole-propanoic acid1.85.2 µM (EGFR)
Target CompoundOxadiazole-thiopyran-propanamide3.2Pending experimental validation

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